Home > Products > Screening Compounds P60267 > 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione - 850729-46-3

8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione

Catalog Number: EVT-3053815
CAS Number: 850729-46-3
Molecular Formula: C16H17BrN4O4
Molecular Weight: 409.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound is a potent prophylactic antiarrhythmic agent. In experimental models of arrhythmia, it exhibited a strong protective effect, as demonstrated by its high LD50/ED50 ratio [].
  • Relevance: This compound shares a core theophylline structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. The primary difference lies in the substitution at the 8-position, where the bromo group is replaced with a more complex piperazinylpropyl chain incorporating a phenoxy moiety [].

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

  • Compound Description: This compound's crystal structure reveals a typical theophylline geometry, with a planar fused-ring system []. The aminohydroxyalkyl group at the 7-position adopts a specific conformation, and the piperazine ring exists in a chair conformation [].
  • Relevance: This compound exhibits structural similarities to 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione due to the shared theophylline core. The differences lie in the substitution pattern at the 7- and 8-positions. While both compounds possess a substituted propyl chain at the 7-position, the specific substituents differ. The 8-position in this compound features a benzylamino group, contrasting with the bromo substituent in the target compound [].

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound possesses a planar purine fused-ring skeleton, and the morpholine ring adopts a chair conformation []. It is stabilized by a network of intermolecular hydrogen bonds [].
  • Relevance: This compound shares a core theophylline structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. Key structural differences include the presence of an amino group instead of a bromo substituent at the 8-position and the substitution of the phenoxypropyl chain at the 7-position with a morpholinopropyl group [].

8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

  • Compound Description: Identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening and DFT calculations [].
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-purine-2,6-dione structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. Both have substitutions at the 7 and 8 position. Notably, this compound possesses a substituted benzyl group at position 7, contrasting with the phenoxypropyl group in the target compound. At position 8, it features a 2-hydroxy-ethylamine substituent, unlike the bromine in the target compound [].

8-[(2-aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

  • Compound Description: This compound emerged as a potent inhibitor of myeloperoxidase (MPO) []. It acts by trapping the enzyme in its compound II state rather than causing irreversible inactivation [].
  • Relevance: This compound and 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione belong to the same chemical class of substituted purine-2,6-diones. They both possess a 3-phenoxypropyl substituent at the 7-position. A significant difference is the presence of a (2-aminoethyl)amino group at the 8-position in this compound, in contrast to the bromine substituent in the target compound [].

8-Amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound's crystal structure reveals a planar six-membered ring in the purine system and a chair conformation for the morpholine ring []. It exhibits intermolecular hydrogen bonding, leading to the formation of chains parallel to the [] direction in the crystal lattice [].
  • Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione. A significant structural difference lies in the 7-position substitution. This compound has a 4-morpholinobutyl substituent, while the target compound features a 2-hydroxy-3-phenoxypropyl group. Additionally, this compound bears an amino group at the 8-position, contrasting with the bromine in the target compound [].

Properties

CAS Number

850729-46-3

Product Name

8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione

IUPAC Name

8-bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C16H17BrN4O4

Molecular Weight

409.24

InChI

InChI=1S/C16H17BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3

InChI Key

AHGGRYHIQWBKMI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=CC=C3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.